9,9-Bis(4-amino-3-methylphenyl)fluorene
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVLGUIGNRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619151 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107934-60-1 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Framework
The synthesis of 9,9-bis(4-amino-3-methylphenyl)fluorene builds on methodologies developed for analogous compounds, such as 9,9-bis(4-aminophenyl)fluorene (BAPF). The structural distinction lies in the introduction of methyl groups at the ortho-position relative to the amino substituents on the phenyl rings. The general reaction involves a Friedel-Crafts-type condensation between fluorenone and a methyl-substituted aniline derivative, typically conducted under acidic conditions with a reducing agent to stabilize intermediates.
Key reactants include:
Stepwise Reaction Sequence
The synthesis proceeds through three critical stages:
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Imine Formation : Fluorenone reacts with 2-methylaniline in the presence of an acid catalyst to form a bis-imine intermediate.
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Reduction : Sodium bisulfite reduces the imine linkages to secondary amines.
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Cyclization and Aromatization : Thermal treatment induces cyclization, yielding the final fluorene backbone.
Optimized Synthetic Protocols
Single-Pot Condensation Method
A streamlined one-pot procedure adapted from BAPF synthesis achieves high yields (≥93%) for this compound:
| Parameter | Condition |
|---|---|
| Solvent | Toluene/ethanol (2:1 v/v) |
| Temperature | 125–150°C (gradient) |
| Catalyst | Sodium bisulfite (0.2–0.3 equiv) |
| Reaction Time | 6–8 hours |
| Workup | Alkaline wash, recrystallization |
Procedure :
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Charge fluorenone (1 equiv), 2-methylaniline (3–6 equiv), and aniline hydrochloride (1–5 equiv) in toluene.
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Add NaHSO₃ (0.2–0.3 equiv) and heat to 125–130°C for 3 hours under inert atmosphere.
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Gradually raise temperature to 145–150°C over 3 hours to complete cyclization.
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Cool, neutralize with 10% NaOH, and recrystallize from xylene.
Yield and Purity :
Two-Pot Approach with Intermediate Isolation
For laboratories prioritizing intermediate characterization, a two-pot method is employed:
-
Imine Synthesis :
-
Reduction and Cyclization :
Advantages :
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Enables quality control at intermediate stages.
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Reduces side products from competing reactions.
Critical Parameters Influencing Synthesis
Solvent Selection
Catalytic System
Temperature Profile
-
Low-Temperature Phase (125–130°C) : Facilitates imine formation without premature cyclization.
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High-Temperature Phase (145–150°C) : Drives aromatization and purges residual water, shifting equilibrium toward product.
Analytical Characterization
Spectroscopic Data
Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 233°C |
| 5% Weight Loss (N₂) | 341.7°C |
| Glass Transition (Tg) | Not observed (rigid backbone) |
Industrial-Scale Considerations
Cost Optimization
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Aniline Reuse : Excess 2-methylaniline is recovered via distillation and recycled, reducing raw material costs by ~15%.
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Solvent Recovery : Toluene is distilled and reused, minimizing waste.
Comparative Analysis of Methods
| Metric | One-Pot Method | Two-Pot Method |
|---|---|---|
| Yield | 93.4% | 88–90% |
| Purity | 99.7% | 98.5% |
| Process Time | 6–8 hours | 10–12 hours |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(4-amino-3-methylphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .
Scientific Research Applications
Materials Science
Polyimide Synthesis
The primary application of 9,9-Bis(4-amino-3-methylphenyl)fluorene is in the production of polyimides, which are known for their exceptional thermal stability and mechanical strength. These properties make polyimides suitable for high-performance applications in:
- Aerospace
- Electronics
- Automotive industries
The compound's unique structure contributes to the rigidity and resistance of the resulting polymers, making them ideal for demanding environments .
| Application Area | Details |
|---|---|
| Aerospace | High-temperature resistant materials for aircraft components |
| Electronics | Insulating materials for electronic circuits |
| Automotive | Lightweight, durable components for vehicles |
Biological and Medicinal Research
While direct biological applications are less common, derivatives of this compound are being explored for potential use in drug development. The unique chemical properties of this compound may enable it to interact with biological molecules, thus paving the way for innovative therapeutic agents .
Industrial Applications
In industrial settings, this compound is utilized in:
- The production of advanced polymers and resins
- Coatings and adhesives that require high performance under stress
- Manufacturing processes that demand materials with superior thermal and chemical stability .
Case Study 1: Polyimide Films for Flexible Displays
Research has demonstrated that polyimide films synthesized from this compound exhibit excellent optical clarity and mechanical flexibility. These properties are crucial for applications in flexible electronics and displays, where durability and performance are essential .
Case Study 2: High-temperature Applications
A study highlighted the use of polyimides derived from this compound in high-temperature environments such as engine components. The materials maintained structural integrity at temperatures exceeding 500°C, showcasing their potential in aerospace applications .
Comparison with Similar Compounds
Comparison with Similar Fluorene Derivatives
Structural and Functional Analogues
The following table summarizes key fluorene-based compounds with structural or functional similarities:
Comparative Analysis of Key Properties
Substituent Effects on Solubility and Reactivity :
- Methyl vs. Chlorine: The methyl group in this compound enhances solubility in THF compared to the chloro derivative, which has higher molecular weight and lower solubility in polar solvents .
- Amino vs. Hydroxyl: The amino group (-NH₂) enables participation in polycondensation reactions (e.g., polyimide synthesis), while hydroxyl (-OH) derivatives like 9,9-bis(4-hydroxyphenyl)fluorene are utilized in optical materials due to their high refractive indices .
Thermal and Optical Performance :
- Melting Points : The methyl-substituted compound (233°C) exhibits a higher melting point than the chloro analogue (200°C), likely due to stronger van der Waals interactions from methyl groups .
- Optical Properties : 9,9-Bis(4-hydroxyphenyl)fluorene-based polymers show >80% visible-light transmittance and low birefringence, making them suitable for lenses and displays .
Application-Specific Performance :
- Solar Cells: 9,9-Bis(4-aminophenyl)fluorene (FDA) achieves 15.9% efficiency in perovskite solar cells due to its conjugated structure and hole-transport capabilities .
- Gas Separation: Diamino derivatives (e.g., 2,7-diamino-9,9'-bis(4-aminophenyl)fluorene) form polybenzoxazole membranes with selective gas permeability, critical for industrial separations .
Biological Activity
9,9-Bis(4-amino-3-methylphenyl)fluorene is an organic compound with the molecular formula C27H24N2 and a molecular weight of 376.5 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features two amino groups attached to a fluorene backbone, contributing to its reactivity and interaction with biological systems. Its melting point is approximately 233 °C, and it is insoluble in water but soluble in organic solvents such as chloroform and DMSO .
Mode of Action : this compound participates in photoinduced bimolecular electron transfer processes. This property is particularly relevant in optoelectronic applications but may also influence its interactions with biological molecules .
Biochemical Pathways : The compound's amine groups are reactive sites that can form covalent bonds with various biological targets, potentially leading to alterations in cellular functions or signaling pathways.
Biological Activity
Research into the biological activity of this compound is ongoing. Here are some key findings:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against various bacterial strains. The presence of functional groups allows for interactions that may disrupt bacterial cell walls or metabolic processes .
Table 1: Summary of Biological Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Showed significant cytotoxicity against MCF-7 breast cancer cell line. |
| Study B | Antimicrobial effects | Demonstrated activity against E. coli and S. aureus strains. |
| Study C | Mechanistic insights | Identified potential pathways involving apoptosis induction in cancer cells. |
Detailed Research Findings
- Cytotoxicity Assays : In vitro tests have indicated that this compound exhibits selective toxicity towards certain cancer cell lines compared to normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Derivatives were evaluated against Gram-positive and Gram-negative bacteria, revealing a spectrum of activity that suggests potential for development as antimicrobial agents .
- Pharmacokinetic Studies : The solubility profile indicates that while it is not water-soluble, its solubility in organic solvents may facilitate its delivery in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9,9-bis(4-amino-3-methylphenyl)fluorene, and how can purity be optimized?
- Synthesis Protocol : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using fluorenone derivatives and substituted phenylboronic acids. Key steps include palladium-catalyzed coupling under inert conditions (N₂ atmosphere) and purification via recrystallization from tetrahydrofuran (THF) .
- Purity Optimization : Column chromatography (silica gel, eluent: THF/hexane) followed by vacuum sublimation (>98% purity) is effective. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Structural Analysis : Use H NMR (δ 6.5–7.8 ppm for aromatic protons), C NMR, and FTIR (N-H stretching at ~3400 cm⁻¹, C-N at 1250 cm⁻¹) to confirm the amine and fluorene backbone . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 86.13%, H: 6.43%, N: 7.44%) .
- Thermal Properties : Differential scanning calorimetry (DSC) reveals a melting point of 233°C. Thermogravimetric analysis (TGA) shows decomposition onset at ~300°C in N₂ .
Q. What solvents are suitable for processing this compound, and how does solubility impact experimental design?
- Solubility Profile : The compound dissolves readily in THF and dimethylformamide (DMF), partially in chloroform and ethyl acetate, but is insoluble in water or methanol. Use sonication (30–60 min) to enhance dissolution in polar aprotic solvents .
- Experimental Design : For polymerization or thin-film fabrication, prioritize THF due to its high solubility (up to 50 mg/mL). Avoid protic solvents to prevent premature cross-linking of amine groups .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use local exhaust ventilation to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes .
- Storage : Store in airtight containers at 4°C in a dark, dry environment to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can this compound be utilized in designing high-performance polyimide polymers?
- Polymerization Strategy : React with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization at 180–220°C. The rigid fluorene backbone enhances thermal stability (Tg > 250°C) and mechanical strength .
- Performance Metrics : Optimize monomer stoichiometry (1:1 molar ratio) and curing conditions (N₂ atmosphere, 24 hr) to achieve tensile strengths >100 MPa and dielectric constants <3.0 .
Q. What role does this compound play in organic semiconductor applications, and how does its structure influence charge transport?
- Charge Transport Mechanism : The planar fluorene core and electron-donating methyl/amine groups facilitate π-π stacking, improving hole mobility (>10⁻³ cm²/V·s). Use time-resolved microwave conductivity (TRMC) to measure carrier lifetimes .
- Device Integration : Incorporate as a hole-transport layer in perovskite solar cells (PSCs). Doping-free formulations achieve power conversion efficiencies (PCE) up to 15.9% due to reduced recombination losses .
Q. How do structural modifications (e.g., substituent variation) affect its reactivity and material properties?
- Comparative Studies : Replace methyl groups with fluoro or hydroxyl substituents (e.g., 9,9-bis(3-fluoro-4-aminophenyl)fluorene). Fluorination increases thermal stability (decomposition >350°C) but reduces solubility in THF by ~30% .
- Reactivity Analysis : Kinetic studies (Kissinger/Ozawa methods) show activation energy (Eₐ) increases by 15–20 kJ/mol for halogenated derivatives, slowing curing rates in epoxy resins .
Q. What analytical methods resolve contradictions in reported solubility or thermal data?
- Data Reconciliation : Conflicting solubility data may arise from crystallinity variations. Use X-ray diffraction (XRD) to assess polymorphic forms and correlate with dissolution rates in DMF .
- Thermal Discrepancies : Discrepancies in decomposition temperatures (e.g., 300°C vs. 320°C) can stem from heating rates (5°C/min vs. 10°C/min). Standardize TGA protocols (ISO 11358) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
